Enhanced Lipophilicity (LogP) Through 2,2-Difluoro Substitution Relative to Non-Fluorinated 1,3-Benzodioxole-5-carboxylic Acid
The 2,2-difluoro substitution on the benzodioxole scaffold increases logP. The non-fluorinated 1,3-benzodioxole-5-carboxylic acid has a logP of ~1.51 , while 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (lacking the methyl and nitro substituents) has a logP of ~1.71 . This +0.20 unit increase is attributable to the 2,2-difluoro group . For the target compound (2451905-65-8), the additional methyl and nitro substituents will further modulate the logP.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ~1.71 (for 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid as surrogate for fluorination effect) |
| Comparator Or Baseline | LogP ~1.51 (1,3-benzodioxole-5-carboxylic acid, CAS 94-53-1) |
| Quantified Difference | ΔLogP ≈ +0.20 units |
| Conditions | Computed/experimental logP values from vendor specifications |
Why This Matters
Increased logP facilitates improved membrane permeability and may affect oral bioavailability; this differentiated lipophilicity profile is critical when selecting intermediates for lead optimization in medicinal chemistry.
- [1] SIELC Technologies. (2018). 1,3-Benzodioxole-5-carboxylic acid (CAS 94-53-1) LogP. Retrieved from https://www.sielc.com/1-3-benzodioxole-5-carboxylic-acid.html View Source
- [2] ChemTradeHub. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2) LogP 1.7063. Retrieved from https://jp.chemtradehub.com View Source
